(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxy-N-phenylpiperidine-1-carboxamide -

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxy-N-phenylpiperidine-1-carboxamide

Catalog Number: EVT-6056424
CAS Number:
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxy-N-phenylpiperidine-1-carboxamide is a synthetic compound developed as a potential therapeutic agent. It belongs to the class of piperidine carboxamides and has shown promising activity in preclinical studies. The compound is a derivative of (1R,3S,4S)-3-(hydroxycarbamoyl)-4-(4-phenylpiperidine-1-carbonyl)cyclohexyl pyrrolidine-1-carboxylate, a reported selective inhibitor of the metalloproteinase ADAM10. []

Synthesis Analysis

The synthesis of (3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxy-N-phenylpiperidine-1-carboxamide is detailed in the paper "In Search of Selectivity in Inhibition of ADAM10." [] The synthesis starts from commercially available materials and involves a multi-step process. The key steps involve the formation of the piperidine ring, followed by the introduction of the benzodioxol and phenylcarbamoyl moieties. The specific synthetic route and reaction conditions are described in the paper.

Molecular Structure Analysis

The molecular structure of (3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxy-N-phenylpiperidine-1-carboxamide can be deduced from its chemical name and the synthesis described in the paper. [] It consists of a piperidine ring substituted at position 1 with a phenylcarbamoyl group, at position 3 with a hydroxyl group, and at position 4 with a 1,3-benzodioxol moiety. The stereochemistry at positions 3 and 4 is denoted as (3S,4S), indicating the relative configuration of the substituents.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxy-N-phenylpiperidine-1-carboxamide has been investigated in the context of its potential as an ADAM10 inhibitor. [] While its parent compound, (1R,3S,4S)-3-(hydroxycarbamoyl)-4-(4-phenylpiperidine-1-carbonyl)cyclohexyl pyrrolidine-1-carboxylate, was suggested as a selective inhibitor, (3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxy-N-phenylpiperidine-1-carboxamide was found to lack potency and selectivity for ADAM10. []

(6S,7S)-N-hydroxy-5-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5-azaspiro[2.5]octane-7-carboxamide (Compound 1)

    (1R,3S,4S)-3-(hydroxycarbamoyl)-4-(4-phenylpiperidine-1-carbonyl)cyclohexyl pyrrolidine-1-carboxylate (Compound 2)

    • Compound Description: This compound emerged from a structure-based computational analysis as a potential selective ADAM10 inhibitor []. Subsequent synthesis and testing confirmed its potency and selectivity for inhibiting ADAM10 over related enzymes [].

    N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

    • Relevance: Although structurally distinct from (3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxy-N-phenylpiperidine-1-carboxamide, Ivacaftor is relevant because both compounds are being investigated for their potential in treating diseases. The paper discusses the search for potentiators that don't interfere with corrector action, unlike Ivacaftor []. This implies a potential research interest in the target compound's effect on CFTR, either as a potentiator itself or in combination therapies.
    • Compound Description: This compound is an investigational CFTR corrector. Its efficacy is reportedly reduced by the co-administration of Ivacaftor [].
    • Compound Description: Similar to the previous compound, this is also an investigational CFTR corrector whose efficacy can be reduced by Ivacaftor [].

    4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV-2222/GLPG2222)

    • Compound Description: ABBV-2222/GLPG2222 is a novel, potent, and orally bioavailable C1 corrector developed by AbbVie-Galapagos and currently in clinical trials []. It demonstrates substantial improvements over existing C1 correctors like Lumacaftor and Tezacaftor in terms of potency, efficacy, and drug-drug interaction [].

    N-[2-[[(3S,4S)-1-E4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide (INCB3344)

    • Compound Description: INCB3344 is a CCR2 antagonist shown to reverse the upregulated expression of proinflammatory markers and ERK1/2 pathway activation in the dorsal horn spinal cord of animals with neuropathic pain []. It also attenuates mechanical allodynia associated with chronic constriction of the sciatic nerve [].

    Properties

    Product Name

    (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxy-N-phenylpiperidine-1-carboxamide

    IUPAC Name

    (3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxy-N-phenylpiperidine-1-carboxamide

    Molecular Formula

    C19H20N2O4

    Molecular Weight

    340.4 g/mol

    InChI

    InChI=1S/C19H20N2O4/c22-16-11-21(19(23)20-14-4-2-1-3-5-14)9-8-15(16)13-6-7-17-18(10-13)25-12-24-17/h1-7,10,15-16,22H,8-9,11-12H2,(H,20,23)/t15-,16+/m0/s1

    InChI Key

    CXPMILCVIZKETA-JKSUJKDBSA-N

    Canonical SMILES

    C1CN(CC(C1C2=CC3=C(C=C2)OCO3)O)C(=O)NC4=CC=CC=C4

    Isomeric SMILES

    C1CN(C[C@H]([C@@H]1C2=CC3=C(C=C2)OCO3)O)C(=O)NC4=CC=CC=C4

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.